molecular formula C17H18N8O2 B2923724 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone CAS No. 1428358-01-3

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Cat. No. B2923724
CAS RN: 1428358-01-3
M. Wt: 366.385
InChI Key: ILZIJXGPOHTDLP-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H18N8O2 and its molecular weight is 366.385. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Research into piperazinyl oxazolidinone derivatives, which include structural motifs similar to the compound , has demonstrated significant antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus. This highlights its potential application in developing new antibacterial agents (Tucker et al., 1998).

Heterocyclic Synthesis

The chemical serves as a precursor in the synthesis of a variety of heterocyclic compounds. Studies have detailed the synthesis of 1,3,4-thiadiazoles, pyrazolo[1,5-a]pyrimidines, and other heterocyclic systems incorporating bromobenzofuran moieties, showcasing its versatility in the synthesis of potentially bioactive molecules (Abdelhamid et al., 2016).

Antiviral Activity

Compounds derived from similar chemical structures have been studied for their antiviral activities. For instance, derivatives of pyrazolo[3,4-b]pyridines have been evaluated for their cytotoxicity and potential anti-HSV1 and anti-HAV-MBB activity, indicating a research interest in their application for antiviral therapies (Attaby et al., 2006).

Solvent-Free Heterocyclic Synthesis

The compound's relevance extends to solvent-free synthesis methods for producing heterocycles, underscoring the environmental benefits of employing greener synthetic approaches in chemical research (Martins et al., 2009).

Biological Activity Studies

The synthesis and characterization of heterocyclic derivatives from compounds with similar structures have led to the discovery of molecules with significant biological activity against various bacteria and potentially in pain management, highlighting the therapeutic potential of such compounds (Díaz et al., 2020; Saadi, 2018).

properties

IUPAC Name

2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N8O2/c26-16(23-9-11-24(12-10-23)17-18-5-1-6-19-17)13-27-15-4-3-14(21-22-15)25-8-2-7-20-25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZIJXGPOHTDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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